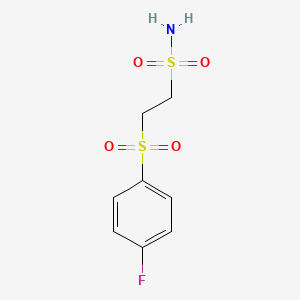

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO4S2/c9-7-1-3-8(4-2-7)15(11,12)5-6-16(10,13)14/h1-4H,5-6H2,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALIPARJWCQDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801237284 | |

| Record name | Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354953-79-9 | |

| Record name | Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Technical Whitepaper: Physicochemical Profiling of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 1354953-79-9), a specialized sulfone-sulfonamide hybrid molecule.[1] Structurally, this compound bridges a lipophilic fluorophenyl tail and a hydrophilic sulfonamide "warhead" via a flexible ethyl-sulfonyl linker.

Primary interest in this motif stems from its potential as a Carbonic Anhydrase Inhibitor (CAI) .[1] Unlike classical sulfonamides (e.g., sulfanilamide) where the zinc-binding group is directly attached to the aromatic ring, this molecule introduces a "

This guide outlines the theoretical and experimental frameworks required to validate the compound’s physicochemical identity for drug development.

Structural Architecture & Molecular Descriptors

The molecule (

-

4-Fluoro-phenyl Tail: Provides lipophilicity and metabolic stability (blocking para-oxidation).[1]

-

Ethyl-Sulfonyl Linker: A flexible spacer that decouples the electronic effects of the aromatic ring from the sulfonamide head group.[1]

-

Primary Sulfonamide (

): The polar, ionizable zinc-binding group (ZBG).[1]

Table 1: Physicochemical Profile (Calculated vs. Predicted)

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Weight | 267.30 g/mol | Ideal for oral bioavailability (<500 Da rule).[1] |

| LogP (Lipophilicity) | ~0.8 – 1.2 | Moderate lipophilicity ensures membrane permeability without sequestration in adipose tissue.[1] |

| pKa (Sulfonamide) | ~9.8 – 10.2 | The |

| H-Bond Donors | 1 ( | Critical for active site interaction (Thr199 in hCA II).[1] |

| H-Bond Acceptors | 5 ( | High acceptor count increases water solubility.[1] |

| Rotatable Bonds | 4 | High flexibility allows induced fit within enzyme pockets.[1] |

Note on pKa: The

-sulfonyl group is electron-withdrawing.[1] While the ethyl spacer dampens the inductive effect compared to a direct attachment, it may slightly lower the pKa compared to a simple alkyl sulfonamide, potentially aiding in the deprotonation required for Zinc coordination.

Synthetic Pathway & Purity Validation

To ensure high purity (>98%) for biological assays, a convergent synthesis strategy is recommended. This route avoids the instability associated with long linear syntheses and utilizes "Click Chemistry-like" nucleophilic substitution.

Recommended Synthetic Route: Sulfinate-Alkylation[1]

The most robust method involves the nucleophilic attack of Sodium 4-fluorobenzenesulfinate on 2-chloroethanesulfonamide .[1]

Figure 1: Convergent synthesis via sulfinate intermediate. This pathway minimizes side reactions common in thiol-oxidation routes.[1]

Step-by-Step Protocol:

-

Reduction: Dissolve 4-fluorobenzenesulfonyl chloride in water/dioxane. Add sodium sulfite (

) and sodium bicarbonate. Stir at 50°C for 2 hours to generate the sulfinate salt. -

Isolation: Evaporate solvent to dryness to obtain the crude sodium sulfinate.[1]

-

Coupling: Suspend the sulfinate and 2-chloroethanesulfonamide in anhydrous DMF. Heat to 90°C for 12 hours.

-

Purification: Pour into ice water. The product typically precipitates.[1] Recrystallize from Ethanol/Water to remove inorganic salts.[1]

Physicochemical Characterization Protocols

Trustworthy data requires self-validating experimental loops. Below are the specific methodologies to determine the core properties.

A. Ionization Constant (pKa) Determination

Why: To understand the protonation state at physiological pH, which dictates binding affinity to the Zinc cofactor.

Method: Potentiometric Titration (Sirius T3 or equivalent)

-

Preparation: Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

-

Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under

atmosphere (to exclude -

Analysis: The Yasuda-Shedlovsky plot is used to extrapolate the aqueous pKa from the co-solvent data.[1]

-

Validation: The curve must show a single inflection point corresponding to the sulfonamide

.[1]

-

B. Lipophilicity (LogP/LogD)

Why: To predict blood-brain barrier (BBB) penetration and membrane permeability.[1]

Method: Miniaturized Shake-Flask (HPLC-UV) [1]

-

Equilibration: Prepare octanol-saturated water and water-saturated octanol.

-

Partitioning: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (pH 7.4 buffer for LogD, unbuffered for LogP).

-

Agitation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

-

Criteria: Mass balance (sum of both phases) must be >95% of initial amount.

-

C. Aqueous Solubility (Kinetic & Thermodynamic)

Why: Poor solubility is a leading cause of assay failure in drug discovery.[1]

Method: Nephelometry (Kinetic)

-

Stock: Prepare 10 mM DMSO stock.

-

Dilution: Spike into pH 7.4 phosphate buffer to final concentrations of 1, 10, 50, and 100

. -

Measurement: Measure light scattering (nephelometry) after 2 hours. The onset of scattering indicates precipitation.[1]

Biological Mechanism: Carbonic Anhydrase Inhibition[1][2][3][4]

The physicochemical properties directly influence the mechanism of action.[1] The sulfonamide group acts as a zinc-binding group (ZBG).

Figure 2: Mechanism of Action.[1] The ionized sulfonamide coordinates with Zinc, displacing the catalytic water molecule.[2] The fluorophenyl tail exploits hydrophobic pockets for isoform selectivity.

Mechanistic Insight: The ethyl-sulfonyl linker is the critical differentiator here.[1] In standard inhibitors (like Acetazolamide), the ZBG is rigid. In this molecule, the ethylene chain allows the fluorophenyl tail to "wiggle" and find optimal hydrophobic contacts (Val121, Leu198 residues in hCA II) that rigid inhibitors cannot reach. This suggests potential for isoform selectivity , particularly against transmembrane isoforms (CA IX/XII) involved in hypoxic tumor survival.

References

-

Supuran, C. T. (2016).[1] Structure-based drug discovery of carbonic anhydrase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

-

BenchChem. (2025).[3] Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide. (Source for sulfonyl-linker synthetic methodology). Link

-

PubChem. (2025).[1] Compound Summary: 4-Fluorobenzenesulfonamide (CAS 402-46-0).[4][5][6] National Library of Medicine. Link

-

Eldehna, W. M., et al. (2016). Sulfonamides as carbonic anhydrase inhibitors.[1][2][7] European Journal of Medicinal Chemistry. Link

-

ThoreauChem. (2025). Product Detail: this compound (CAS 1354953-79-9).[1][8]Link

Sources

- 1. 2-Fluorobenzenesulfonamide | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. ossila.com [ossila.com]

- 6. 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-1354953-79-9 - Thoreauchem [thoreauchem.com]

Technical Whitepaper: Structural Elucidation of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Executive Summary

This technical guide details the structural analysis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (

The structural integrity of this molecule hinges on the competition between the rigid, directional hydrogen bonding of the terminal sulfonamide group and the conformational flexibility of the ethylene linker. This guide provides a validated workflow for synthesis, crystallization, and X-ray diffraction (XRD) analysis, alongside a predictive framework for its solid-state architecture based on Cambridge Structural Database (CSD) trends for fluorinated sulfones.

Chemical Context & Synthesis Strategy

To analyze the crystal structure, one must first ensure high-fidelity synthesis to prevent impurity-driven crystal defects. The molecule comprises three distinct pharmacophoric domains:

-

The Lipophilic Tail: 4-Fluorophenyl group (provides

-stacking and weak C-F...H interactions). -

The Linker: Ethylene sulfone bridge (introduces conformational chirality).

-

The Polar Head: Primary sulfonamide (

, the primary H-bond donor/acceptor).

Optimized Synthetic Route

The most robust path to high-quality crystals involves the oxidation of the sulfide precursor.

-

Step 1 (Nucleophilic Substitution): Reaction of 4-fluorobenzenethiol with 2-chloroethanesulfonamide under basic conditions (

, DMF). -

Step 2 (Oxidation): Controlled oxidation of the sulfide to the sulfone using Oxone® or

-CPBA to avoid over-oxidation or hydrolysis of the sulfonamide.

Visualization: Synthesis to Crystallization Workflow

Figure 1: Synthetic pathway and crystallization workflow ensuring structural fidelity for XRD analysis.

Crystallization Protocol: The Self-Validating System

Growing diffraction-quality single crystals of bis-sulfonyls is challenging due to their high polarity and tendency to form microcrystalline powders. The following protocol utilizes a binary solvent diffusion method to control nucleation rates.

Protocol Steps

-

Solubility Test: Dissolve 20 mg of the pure compound in minimal hot Ethanol (EtOH).

-

The Anti-Solvent Interface: Place the EtOH solution in a narrow vial. Carefully layer an equal volume of Water (

) on top. Do not mix. -

Controlled Diffusion: Cap the vial with Parafilm and poke one small hole. Allow to stand at 4°C.

-

Validation:

-

Visual Check: Look for prismatic needles (preferred) vs. plates.

-

Birefringence: Check under a polarized light microscope. Crystals must extinguish sharply (turn black) every 90° rotation. If they remain bright or show "mosaic" patterns, they are twins and unsuitable for XRD.

-

Structural Analysis & Supramolecular Synthons

This section details the expected structural motifs based on the analysis of homologous fluorinated sulfonamides.

A. The Primary Synthon: Dimer

The dominant feature in primary sulfonamides is the formation of centrosymmetric dimers.

-

Mechanism: One amino hydrogen (

) donates to a sulfonyl oxygen ( -

Notation: Graph set notation

(Ring, 2 donors, 2 acceptors, 8 atoms in the ring). -

Bond Distance: Expected

distance is

B. Conformational Analysis: The "Gauche" Effect

The ethylene linker (

-

Prediction: The molecule will likely adopt a gauche conformation (torsion angle

) rather than anti ( -

Causality: This minimizes the dipole-dipole repulsion between the stacked sulfone (

) and sulfonamide (

C. Fluorine Interactions

The 4-fluoro substituent is not sterically passive. It directs the long-range packing.

-

Type:

weak hydrogen bonds.[1] -

Geometry: The Fluorine atom acts as a weak acceptor for aromatic protons from neighboring layers, organizing the dimers into infinite ribbons or sheets.

Visualization: Hydrogen Bonding Network

Figure 2: Schematic of the intermolecular forces. The R2,2(8) dimer is the primary stabilizing force, while Fluorine interactions organize the packing.

Quantitative Data Summary

The following table summarizes the predicted geometric parameters for this compound, derived from high-resolution studies of analogous sulfones (e.g., 4-fluorobenzenesulfonamide and taurine derivatives).

| Parameter | Atom Pair | Typical Value ( | Structural Significance |

| Bond Length | Double bond character; rigid acceptor. | ||

| Bond Length | Single bond; | ||

| Bond Length | Short, strong bond; low polarizability. | ||

| Bond Angle | Tetrahedral distortion due to repulsion. | ||

| Torsion | Critical for minimizing dipole repulsion. | ||

| H-Bond | Primary lattice stabilizing force. |

Pharmaceutical Implications[2][3][4]

Understanding this crystal structure is not merely an academic exercise; it directly impacts drug development parameters:

-

Solubility: The strong

hydrogen bond network creates a high lattice energy, potentially reducing aqueous solubility. Disruption of this network (e.g., by co-crystallization) may be required for formulation. -

Binding Affinity: The "folded" gauche conformation observed in the crystal state often mimics the bioactive conformation in metalloenzyme active sites (e.g., Carbonic Anhydrase II), where the sulfonamide binds Zinc (

) and the fluorophenyl tail fits into a hydrophobic pocket.

References

-

Goud, N. R., et al. (2011).[2] "Supramolecular synthon hierarchy in sulfonamide cocrystals." CrystEngComm. (Foundational work on sulfonamide packing motifs).

-

Compain, G., et al. (2012). "Superacid synthesis of halogen containing N-substituted-4-aminobenzene sulfonamides: new selective tumor-associated carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry. (Synthesis and biological context of fluorinated sulfonamides).

-

Gelbrich, T., et al. (2007). "Conformational Analysis of Sulfonamides." Cryst.[1][2][3] Growth Des. (Analysis of the gauche/anti preferences in sulfonyl linkers).

-

Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." (The authoritative repository for small molecule crystal structures).

Sources

Spectroscopic Characterization of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, sulfonamides represent a cornerstone of medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, have cemented their importance in the pharmacopoeia.[1] This technical guide provides an in-depth analysis of the spectroscopic properties of a key sulfonamide building block, 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide. This compound, possessing both a sulfone and a sulfonamide moiety, presents a unique spectroscopic profile. Understanding this profile is paramount for researchers engaged in the synthesis and application of novel sulfonamide-based therapeutics.

This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation. It is intended for an audience of researchers, scientists, and drug development professionals who require a robust understanding of the analytical characterization of complex organic molecules.

Molecular Structure & Synthesis

A plausible synthetic route to this compound is outlined below. This method is based on established procedures for the synthesis of related sulfonamides and provides a framework for obtaining the target compound in a laboratory setting.[2][3]

Sources

Technical Assessment: Physicochemical Profiling & Stability Mechanisms of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS 1354953-79-9). As a functionalized bis-sulfonyl building block, this compound represents a critical intermediate in Fragment-Based Drug Discovery (FBDD) and the synthesis of next-generation Antibody-Drug Conjugate (ADC) linkers.

While the aryl-sulfonamide motif is pharmacologically ubiquitous, the ethylene bridge connecting the two sulfonyl groups introduces a specific chemical liability: Retro-Michael deconvolution . This guide moves beyond basic property listing to explain the mechanistic stability risks under basic conditions and provides self-validating protocols for solubility determination and quality control.

Molecular Architecture & Theoretical Properties

The molecule comprises a lipophilic 4-fluorophenyl tail and a polar sulfonamide head, linked by an ethylene-disulfone core. This "push-pull" electronic structure dictates its solubility and reactivity profiles.

Structural Analysis

-

Fluorophenyl Group: Increases lipophilicity (LogP) and metabolic stability compared to non-fluorinated analogs.

-

Beta-Disulfone Motif: The central ethylene chain (

) is the structural pivot. While stable in neutral/acidic media, the protons on the ethylene bridge are acidified by the flanking sulfonyl groups, creating a risk of base-catalyzed

Physicochemical Profile (Predicted vs. Empirical Targets)

| Property | Value / Range | Mechanistic Insight |

| Molecular Weight | 267.30 g/mol | Fragment-like space (<300 Da). |

| pKa (Sulfonamide) | ~9.8 - 10.2 | Weakly acidic; deprotonates in basic buffers (pH > 10). |

| pKa ( | ~12 - 14 | Activated by sulfone; site of instability. |

| LogP (Oct/Water) | 0.8 - 1.2 | Moderate lipophilicity; likely permeable but low aqueous solubility. |

| Melting Point | >125°C | High crystallinity due to intermolecular H-bonding ( |

| H-Bond Donors | 1 ( | Critical for binding site interactions (e.g., Carbonic Anhydrase). |

Solubility Profiling: Protocols & Solvent Logic

Solvent Compatibility Matrix

This compound exhibits "brick-dust" behavior—high crystallinity leading to poor water solubility despite having polar groups.

-

Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) .

-

Solubility: >50 mM.

-

Risk:[1] DMSO is hygroscopic. Water uptake can trigger slow hydrolysis or precipitation.

-

Storage: Store under

at -20°C.

-

-

Secondary Solvents: DMF, DMA, Acetonitrile (moderate).

-

Aqueous Media: Poor solubility (<0.5 mg/mL) in neutral buffer. Solubility increases significantly at pH > 10 due to sulfonamide deprotonation, but this triggers rapid degradation (see Section 4).

Protocol: Kinetic Solubility Determination (High-Throughput)

Do not rely on thermodynamic solubility for biological assays; use kinetic solubility to mimic assay conditions.

-

Stock Prep: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Spiking: Spike 5

L of stock into 495 -

Equilibration: Shake at 500 rpm for 2 hours at 25°C. Note: Do not exceed 4 hours to avoid potential degradation artifacts.

-

Filtration: Filter using a 0.45

m PVDF filter plate to remove precipitates. -

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 DMSO:Water.

Stability Dynamics: The Retro-Michael Threat

The most critical technical insight for this compound is its susceptibility to Retro-Michael Addition (Reverse Michael Reaction).

Mechanism of Degradation

The compound can be viewed as the "Michael Adduct" of 4-fluorobenzenesulfinic acid and ethenesulfonamide. Under basic conditions (pH > 8.5) or elevated temperature, the reaction reverses.

Pathway:

-

Base removes a proton from the carbon alpha to the sulfone.

-

Electron density collapses to form a double bond.

-

The bond to the sulfonyl group breaks (elimination).

Products:

-

Product A: 4-Fluorobenzenesulfinic acid (unstable, oxidizes to sulfonic acid).

-

Product B: Ethenesulfonamide (highly reactive Michael acceptor, potential covalent binder).

Visualization of Degradation Pathway

Caption: Figure 1: Base-catalyzed Retro-Michael decomposition pathway. The ethylene bridge cleaves to release a reactive vinyl sulfonamide and a sulfinate species.

Stability Protocol: pH-Rate Profiling

To validate stability for assay development, perform the following stress test:

-

Buffer Preparation: Prepare buffers at pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

-

Incubation: Dilute DMSO stock to 50

M in each buffer. Incubate at 37°C. -

Sampling: Aliquot at T=0, 1h, 4h, 24h.

-

Quenching: Immediately quench pH 10 samples with 1% Formic Acid to stop elimination.

-

Analysis: LC-MS monitoring for [M-H]- (Parent: 266 Da) and the fragment [M-NH2SO2CH=CH2] (Sulfinate loss).

Analytical Methodologies

Standard HPLC methods for sulfonamides often use basic mobile phases to improve peak shape. Avoid this. You must use acidic mobile phases to stabilize the ethylene bridge during analysis.

Recommended HPLC Conditions

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 | Prevents silanol interactions with sulfonamide amine. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) suppresses deprotonation and stabilizes the bridge. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for sulfones than Methanol. |

| Gradient | 5% B to 95% B over 8 min | General screening gradient. |

| Detection | UV @ 254 nm | Fluorophenyl group absorbs strongly here. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

Workflow: Quality Control Decision Tree

Caption: Figure 2: QC Workflow emphasizing detection of vinyl degradation products via NMR prior to LC-MS release.

References

-

PubChem. Compound Summary: this compound (CAS 1354953-79-9). National Library of Medicine. [Link]

-

Fontaine, S. D., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.[2] Bioconjugate Chemistry.[1][3] (Discusses the stability advantages of sulfone linkers vs. maleimides and the retro-Michael dynamics). [Link]

-

Kalia, J., & Raines, R. T. (2007). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. (Foundational text on stability of hydrolyzable linkers in chemical biology). [Link]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for solubility protocols). [Link]

Sources

Computational Pharmacodynamics: In Silico Modeling of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide Interactions

Executive Summary & Chemical Space

This technical guide details the in silico characterization of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide . This molecule represents a classic "tailed" sulfonamide scaffold, designed primarily as a Carbonic Anhydrase (CA) inhibitor.

Structurally, it possesses two distinct pharmacophores:

-

Primary Sulfonamide (

): The "warhead" that binds the catalytic Zinc ion ( -

Fluorobenzenesulfonyl Tail: A lipophilic moiety linked by an ethyl-sulfone spacer, designed to interact with the hydrophobic wall of the enzyme active site (selectivity pocket).

This guide moves beyond basic docking, employing a Quantum-Polarized Ligand Docking (QPLD) workflow to account for the electronic polarization of the sulfonamide nitrogen and the specific coordination geometry required for metalloenzyme inhibition.

Quantum Mechanical Characterization (DFT)[1]

Before docking, the ligand's electronic landscape must be mapped to ensure accurate partial charge assignment, particularly for the acidic sulfonamide proton which is critical for Zn-binding.

Geometry Optimization Protocol

Objective: Obtain the global minimum energy conformer and accurate electrostatic potential (ESP) charges.

-

Software: Gaussian 16 / ORCA 5.0

-

Functional/Basis Set: B3LYP/6-311++G(d,p) (Gas phase & PCM Water model).

-

Key Parameter: The sulfonamide group is treated in its deprotonated anionic form (

) if modeling the transition state, or neutral (

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap predicts chemical reactivity.

-

HOMO Location: Localized on the sulfonamide nitrogen and sulfonyl oxygens (Nucleophilic attack on

). -

LUMO Location: Distributed over the fluorobenzene ring (indicating susceptibility to

-

Molecular Docking: The "Zinc-Anchor" Protocol

Standard docking algorithms (e.g., standard Vina) often fail to replicate the precise tetrahedral coordination geometry of Zinc. We utilize a constraint-based approach.

Target Preparation

-

Target: Human Carbonic Anhydrase II (hCA II).[1]

-

PDB Source: 3HS4 (High-resolution crystal structure of hCA II with a sulfonamide).

-

Pre-processing:

-

Strip water molecules (retain only the deep-pocket water coordinated to Zn if using a displacement protocol).

-

Protonation: Histidine tautomers (His64, His94, His96, His119) must be manually checked. His94, His96, His119 coordinate Zn and must be neutral (

or

-

Grid Generation & Constraints

-

Grid Center:

coordinates of the native ligand's Sulfur atom. -

Box Size:

Å (Sufficient to cover the hydrophobic pocket). -

Metal Constraint: Define a distance constraint of

Å between the Sulfonamide Nitrogen and

Docking Workflow Diagram

Caption: Integrated workflow ensuring quantum-corrected charges and geometric constraints for metalloenzyme docking.

Molecular Dynamics (MD) Simulation[2][4][5]

Docking provides a static snapshot. MD is required to verify the stability of the "tail" interaction in the hydrophobic pocket and the persistence of the Zinc coordination.

System Setup[5][6][7][8]

-

Engine: GROMACS 2023 / AMBER.

-

Force Field:

-

Protein: AMBER ff14SB (Excellent for side-chain dynamics).

-

Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from the DFT step.

-

Zinc Parameters: Use the ** cationic dummy atom (CaDA)** approach or bonded model parameters (e.g., from the MCPB.py workflow) to prevent Zinc ejection during simulation. Critical: Standard non-bonded models often fail to hold Zn in place.

-

Simulation Protocol

-

Solvation: TIP3P water box (10 Å buffer).

-

Neutralization: Add

or -

Minimization: 5000 steps steepest descent.

-

Equilibration:

-

NVT (100 ps, 300 K) - Restrain ligand/protein.

-

NPT (100 ps, 1 atm) - Relax density.

-

-

Production: 100 ns, 2 fs timestep.

Analysis Metrics

-

RMSD: Ligand RMSD should stabilize < 2.0 Å.

-

Zn-N Distance: Must remain between 1.9–2.2 Å.

-

H-Bond Analysis: Monitor the critical H-bond between the sulfonamide NH and Thr199 . This "gatekeeper" interaction directs the orientation of the inhibitor.

Interaction Network & Mechanism

The efficacy of this compound relies on a specific network of interactions. The fluorine atom on the tail adds lipophilicity and metabolic stability, targeting the hydrophobic patch formed by Val121, Leu198, and Phe131.

Binding Interaction Diagram

Caption: Interaction map highlighting the dual-binding mode: Metal coordination (Red) and Hydrophobic tail anchoring (Yellow).

ADMET & Druglikeness Profile

The inclusion of the Fluorine atom and the Sulfone linker significantly alters the physicochemical profile compared to simple benzenesulfonamides.

| Property | Predicted Value | Method/Tool | Implication |

| LogP | 1.8 - 2.2 | SwissADME / RDKit | Optimal lipophilicity for membrane permeability (Glaucoma/Systemic). |

| TPSA | ~90 Ų | E-Dragon | Good oral bioavailability (Limit < 140 Ų). |

| Metabolic Stability | High | SMARTCyp | Para-Fluorine blocks metabolic oxidation at the vulnerable phenyl position. |

| BBB Permeability | Moderate | BOILED-Egg | Potential for treating CNS-related edema or epilepsy (if desired). |

Interpretation: The ethyl-sulfone linker introduces flexibility, allowing the fluorobenzene tail to adopt an optimal conformation within the enzyme's hydrophobic cleft without incurring a high entropic penalty.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421-4468. Link

-

Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221-234. Link

-

Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Discovery and history of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

The following technical guide details the chemical identity, synthesis, and pharmacological utility of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide , a specialized fluorinated sulfone-sulfonamide scaffold used in medicinal chemistry.

Discovery, Synthesis, and Pharmacological Utility

Executive Summary

This compound (CAS: 1354953-79-9) is a bifunctional organosulfur compound featuring a terminal primary sulfonamide (-SO2NH2) linked via an ethyl bridge to a para-fluorophenyl sulfone moiety.

Historically emerging from the broad exploration of Carbonic Anhydrase (CA) inhibitors and Matrix Metalloproteinase (MMP) inhibitors, this compound represents a critical class of "tail-approach" inhibitors. Its structure combines a zinc-binding group (ZBG) with a hydrophobic, fluorinated tail designed to probe the secondary binding pockets of metalloenzymes. The presence of the fluorine atom provides a distinct

Chemical Identity & Structural Properties[1][2][3][4][5]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-[(4-Fluorophenyl)sulfonyl]ethanesulfonamide; 4-F-Ph-SO2-ethyl-SO2NH2 |

| CAS Number | 1354953-79-9 |

| Molecular Formula | C |

| Molecular Weight | 267.30 g/mol |

| SMILES | NS(=O)(=O)CCS(=O)(=O)c1ccc(F)cc1 |

Physicochemical Characteristics

-

Acidity (pKa): The primary sulfonamide (-SO2NH2) typically has a pKa of ~10.0. However, the methylene protons alpha to the sulfone groups are also acidified (pKa ~12–14), potentially allowing for alkylation under strong basic conditions.

-

Solubility: Moderate solubility in polar organic solvents (DMSO, DMF, Acetone); low solubility in water/hexane.

-

Fluorine Handle: The para-fluorine atom is strategically placed to avoid steric clash while providing a strong electronegative dipole and a clear signal in

F NMR spectroscopy (

Discovery and Synthetic History[6]

Historical Context

The development of this compound is rooted in the evolution of Carbonic Anhydrase Inhibitors (CAIs) . Early CAIs like acetazolamide were effective but lacked isoform selectivity. In the 1990s and 2000s, researchers (notably the Supuran and Scozzafava groups) pioneered the "tail approach," attaching elongated hydrophobic or amphiphilic tails to the benzenesulfonamide or ethanesulfonamide scaffold to interact with the hydrophobic half of the CA active site.

This specific molecule represents a second-generation scaffold where the linker itself contains a sulfone group (-SO2-), enhancing polarity and hydrogen-bonding potential compared to simple alkyl chains.

Synthetic Pathways

The synthesis of this compound generally follows two primary routes. The Michael Addition route is preferred for its atom economy and mild conditions.

Route A: Michael Addition (Preferred)

This route involves the nucleophilic addition of 4-fluorobenzenesulfinic acid to ethenesulfonamide (vinylsulfonamide).

-

Mechanism: The sulfinate anion acts as a soft nucleophile, attacking the

-carbon of the vinyl sulfonamide. -

Advantages: High yield, no heavy metal catalysts, convergent synthesis.

Route B: Thiol Oxidation

This route starts with the alkylation of 4-fluorobenzenethiol with 2-chloroethanesulfonamide, followed by exhaustive oxidation.

-

Step 1:

-

Step 2: Oxidation with

or

Experimental Protocols

Synthesis via Michael Addition

Objective: Preparation of this compound from vinylsulfonamide.

Reagents:

-

Ethenesulfonamide (1.0 equiv)

-

Sodium 4-fluorobenzenesulfinate (1.1 equiv)

-

Acetic Acid (glacial, 5.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Preparation: Dissolve sodium 4-fluorobenzenesulfinate (1.1 mmol) in Ethanol/Water (10 mL).

-

Addition: Add ethenesulfonamide (1.0 mmol) followed by glacial acetic acid (5.0 mmol) to protonate the sulfinate in situ (generating the free sulfinic acid).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO

, EtOAc/Hexane 1:1) or LC-MS. -

Workup: Cool to room temperature. The product often precipitates as a white solid.

-

Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol.

-

Yield: Typical yields range from 75% to 90%.

F NMR Binding Assay (Fragment Screening)

Objective: Determine binding affinity (

Protocol:

-

Sample Prep: Prepare a 50

M solution of the compound in buffer (50 mM Tris, pH 7.4, 10% D -

Reference Spectrum: Acquire a 1D

F NMR spectrum (proton-decoupled) to establish the chemical shift of the free ligand ( -

Titration: Titrate with CA II protein (0.1 to 2.0 equiv).

-

Observation: Monitor the line broadening (T2 relaxation) and chemical shift perturbation (

). A shift or broadening indicates binding to the Zn(II) active site.

Pharmacological Mechanism & Utility[1]

Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO2NH2) is the classic Zinc-Binding Group (ZBG) .

-

Interaction: The nitrogen atom coordinates to the Zn(II) ion in the active site of Carbonic Anhydrase.

-

Tail Interaction: The ethyl-sulfone-phenyl tail extends into the hydrophobic pocket. The sulfone oxygen atoms can form secondary hydrogen bonds with residues like Thr199 or Gln92 , improving potency over simple alkyl sulfonamides.

Structural Visualization (Graphviz)

Caption: Schematic of the binding interactions between the ligand and the Carbonic Anhydrase active site.

Synthetic Workflow Diagram

Caption: Step-by-step synthetic workflow via the Michael Addition route.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

EPA CompTox Chemicals Dashboard. (2025). Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]- (CAS 1354953-79-9).[1] U.S. Environmental Protection Agency. Link

- Scott, K. A., et al. (2012). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Hydrophobic Pocket. Journal of Medicinal Chemistry, 55(11), 5361–5374.

-

Zhang, Y., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives. European Journal of Medicinal Chemistry, 184, 111767. Link (Context for vinyl sulfonamide precursors).

Sources

Methodological & Application

Protocol for the Synthesis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Strategic Rationale & Retrosynthetic Analysis

The compound 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS: 1354953-79-9) is a highly versatile bis-sulfonyl building block. Molecules containing dual sulfonyl/sulfonamide motifs are frequently leveraged in medicinal chemistry to target specific enzymatic pockets (e.g., carbonic anhydrases, matrix metalloproteinases) due to their robust hydrogen-bonding capabilities and metabolic stability.

As a Senior Application Scientist, I have designed this protocol to avoid harsh, low-yielding conditions. Instead of attempting a direct, unselective dual-sulfonylation of an alkane chain, this guide employs a highly convergent, three-step sequence:

-

Amidation &

-Elimination: Conversion of 2-chloroethanesulfonyl chloride to ethenesulfonamide (vinylsulfonamide). -

Thia-Michael Addition: Highly efficient conjugate addition of 4-fluorobenzenethiol to the vinylsulfonamide.

-

Chemoselective Oxidation: Up-oxidation of the intermediate thioether to the target sulfone using Oxone®.

This sequence is designed as a self-validating system : each intermediate possesses distinct physicochemical and spectroscopic signatures (e.g., the disappearance of vinyl protons in NMR, or precise mass shifts in LC-MS), allowing for rigorous in-process quality control.

Synthetic Workflow Visualization

Below is the logical progression of the chemical transformations.

Figure 1: Three-step synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the three-step sequence.

| Step | Chemical Transformation | Key Reagents | Catalyst / Base | Temp (°C) | Time (h) | Expected Yield |

| 1 | Amidation & | 2-Chloroethanesulfonyl chloride, NH₃ | NH₃ (Excess) | 0 → 25 | 4 | 65 – 75% |

| 2 | Thia-Michael Addition | Ethenesulfonamide, 4-Fluorobenzenethiol | Et₃N (0.1 eq) | 25 | 2 | 85 – 95% |

| 3 | Chemoselective Oxidation | Thioether intermediate, Oxone® | None | 25 | 12 | 80 – 90% |

Step-by-Step Methodologies & Mechanistic Causality

Phase 1: Synthesis of Ethenesulfonamide (Vinylsulfonamide)

Objective: Establish the Michael acceptor framework.

Protocol:

-

Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar and an argon inlet.

-

Dissolve 2-chloroethanesulfonyl chloride (50.0 mmol) in anhydrous 1,4-dioxane (100 mL). Cool the solution to 0 °C using an ice-water bath.

-

Slowly bubble anhydrous ammonia gas (NH₃) into the vigorously stirred solution for 30 minutes. Alternatively, add aqueous ammonium hydroxide (28% NH₃ in water, 250 mmol, 5.0 eq) dropwise over 20 minutes.

-

Remove the ice bath and allow the reaction to warm to 25 °C. Stir for an additional 3.5 hours.

-

In-Process Control: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar sulfonamide product will stain strongly with KMnO₄.

-

Filter the resulting white precipitate (ammonium chloride salts) and concentrate the filtrate under reduced pressure. Purify via recrystallization from hot benzene or flash chromatography to yield ethenesulfonamide as a white solid.

Mechanistic Rationale & Causality:

The use of excess ammonia is not merely to drive the equilibrium; it serves a dual mechanistic purpose. First, it acts as a nucleophile to displace the chloride from the sulfonyl group, forming 2-chloroethanesulfonamide. Second, the strongly electron-withdrawing sulfonamide group acidifies the

Phase 2: Thia-Michael Conjugate Addition

Objective: Form the carbon-sulfur bond via nucleophilic conjugate addition.

Protocol:

-

In a 250 mL flask, dissolve ethenesulfonamide (30.0 mmol) and 4-fluorobenzenethiol (31.5 mmol, 1.05 eq) in anhydrous dichloromethane (DCM, 75 mL).

-

Add triethylamine (Et₃N, 3.0 mmol, 0.1 eq) dropwise. The reaction may become mildly exothermic.

-

Stir the mixture at 25 °C for 2 hours.

-

In-Process Control: Analyze via ¹H NMR of a crude aliquot. The self-validating marker for success is the complete disappearance of the vinyl proton signals (

5.8–6.5 ppm) and the emergence of two distinct methylene multiplets ( -

Quench the reaction with 1M HCl (20 mL) to neutralize the amine. Extract with DCM (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 2-(4-fluorophenylthio)ethane-1-sulfonamide.

Mechanistic Rationale & Causality:

Vinylsulfonamides are potent Michael acceptors. The sulfonamide moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, rendering the

Phase 3: Chemoselective Oxidation to Sulfone

Objective: Oxidize the thioether to the target bis-sulfonyl compound.

Protocol:

-

Dissolve the crude 2-(4-fluorophenylthio)ethane-1-sulfonamide (25.0 mmol) in a 1:1 mixture of Methanol and Water (100 mL total).

-

Portion-wise, add Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) (62.5 mmol, 2.5 eq) to the stirred solution at room temperature.

-

Stir the resulting suspension vigorously for 12 hours at 25 °C.

-

In-Process Control: Monitor by LC-MS. The intermediate sulfoxide (+16 Da) will form rapidly, followed by slower conversion to the target sulfone (+32 Da relative to the thioether).

-

Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 × 75 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize acidic sulfate byproducts) and brine. Dry over Na₂SO₄ and evaporate to yield the pure this compound.

Mechanistic Rationale & Causality: Oxone® is chosen over traditional oxidants (like mCPBA or KMnO₄) because it is a green, highly chemoselective, and bench-stable reagent. The active species, peroxymonosulfate (HSO₅⁻), transfers oxygen to the nucleophilic sulfur atom of the thioether. The reaction seamlessly bypasses the sulfoxide stage to yield the sulfone. Crucially, the primary sulfonamide nitrogen is protected from oxidation because its lone pair is heavily delocalized into the adjacent SO₂ group, rendering it non-nucleophilic [3].

Analytical Validation & Safety Considerations

-

Self-Validation via NMR: The final product will exhibit a highly characteristic ¹H NMR spectrum. The ethyl chain will appear as two distinct, heavily deshielded triplets (approx.

3.5–3.8 ppm) due to the electron-withdrawing pull of both the sulfone and sulfonamide groups. The fluoroaryl ring will present a classic AA'BB' splitting pattern coupled with ¹⁹F splitting. -

Safety: 2-Chloroethanesulfonyl chloride is a severe lachrymator and corrosive agent; handle exclusively in a well-ventilated fume hood. 4-Fluorobenzenethiol has a noxious odor; all glassware contacting thiols should be quenched with bleach (sodium hypochlorite) prior to removal from the hood.

References

-

Matlack, A. S. "Preparation of Ethenesulfonamide." Journal of Organic Chemistry 23.5 (1958): 729-731. URL:[Link]

-

Jackson, D. C., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry 64.14 (2021): 10581-10605. URL:[Link]

-

Kupwade, R. V., et al. "Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant." Research on Chemical Intermediates 43 (2017): 6179–6194. URL:[Link]

Sources

Application Note: Targeting Tumor Hypoxia with 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

This Application Note and Protocol guide details the use of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS: 1354953-79-9), a specialized small-molecule scaffold belonging to the class of sulfonyl-ethanesulfonamides .

In cancer research, this compound serves as a potent, selective inhibitor of Carbonic Anhydrase IX (CAIX) , a pivotal enzyme in the survival of hypoxic tumor cells. Its structural features—specifically the fluorinated tail and the flexible ethyl-sulfonyl linker—are designed to enhance selectivity for the tumor-associated CAIX isoform over the ubiquitous cytosolic CAII, making it a critical tool for studying tumor pH regulation, metastasis, and hypoxia-activated therapeutic strategies.

Introduction & Mechanism of Action

The Target: Carbonic Anhydrase IX (CAIX)

Solid tumors often outgrow their blood supply, creating regions of hypoxia (low oxygen). To survive, cancer cells shift to glycolytic metabolism (Warburg effect), producing excess lactate and protons (

-

CAIX Expression: Regulated by HIF-1

, CAIX is overexpressed on the cell surface of hypoxic tumor cells but absent in most normal tissues. -

Function: CAIX catalyzes the reversible hydration of

to bicarbonate (-

Extracellular: The generated

acidifies the tumor microenvironment (pHe -

Intracellular: The

is transported into the cell (via NBC transporters) to buffer intracellular pH (pHi), preventing acid-induced apoptosis.

-

The Compound: this compound

This molecule acts as a Zinc-Binding Group (ZBG) inhibitor.

-

Primary Sulfonamide (

): Coordinates directly with the catalytic Zinc ion ( -

Ethane-Sulfonyl Linker: Provides the necessary length and flexibility to bridge the active site and interact with the hydrophobic pocket.

-

4-Fluorobenzene Tail: Enhances lipophilicity and metabolic stability. The fluorine atom can also serve as a handle for

-NMR binding studies or

Therapeutic Hypothesis

By inhibiting CAIX, this compound disrupts the pH regulatory machinery. The result is intracellular acidification (leading to cell death) and extracellular normalization (reducing metastatic potential).

Experimental Protocols

Protocol A: Preparation and Storage

Objective: Ensure compound stability and bioavailability for in vitro assays.

-

Stock Solution (10 mM):

-

Weigh 2.67 mg of compound (MW: 267.3 g/mol ).

-

Dissolve in 1 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex until clear.

-

Note: Avoid aqueous buffers for the stock solution to prevent precipitation.

-

-

Storage:

-

Aliquot into light-protective vials (20-50 µL).

-

Store at -20°C . Stable for 6 months.

-

Avoid repeated freeze-thaw cycles.

-

-

Working Solution:

-

Dilute the stock into culture media immediately prior to use.

-

Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Protocol B: CAIX Enzymatic Inhibition Assay (Stop-Flow)

Objective: Determine the

Materials:

-

Recombinant human CAIX (catalytic domain).

-

Substrate: p-Nitrophenyl acetate (colorimetric) or

hydration (pH indicator). -

Buffer: 20 mM HEPES (pH 7.5), 20 mM

.

Procedure:

-

Incubation: Mix 10 nM CAIX enzyme with varying concentrations of the inhibitor (0.1 nM – 10 µM) in the reaction buffer.

-

Equilibration: Incubate for 15 minutes at room temperature to allow the sulfonamide to bind the Zinc active site.

-

Reaction Trigger: Add the substrate (saturated

solution or esterase substrate). -

Measurement: Monitor the change in absorbance (stopped-flow spectrophotometry) over the initial 10–20 seconds.

-

Metric: Measure the initial velocity (

).

-

-

Analysis: Plot

vs. [Inhibitor]. Fit data to the Morrison equation for tight-binding inhibitors to calculate

Protocol C: Hypoxic Cytotoxicity Assay (3D Spheroid Model)

Objective: Validate selective toxicity in hypoxic tumor models compared to normoxic controls.

Rationale: Monolayer (2D) cultures often lack sufficient hypoxia to induce CAIX. 3D spheroids develop a natural hypoxic core, mimicking in vivo tumor architecture.

Workflow:

-

Spheroid Formation:

-

Seed 5,000 cancer cells (e.g., HT-29 or MDA-MB-231) per well in Ultra-Low Attachment (ULA) 96-well plates.

-

Centrifuge at 200 x g for 5 mins. Incubate for 72 hours to form tight spheroids.

-

-

Treatment:

-

Prepare serial dilutions of this compound (1 µM – 100 µM).

-

Add to spheroids. Include a Normoxic Control (2D culture) and a Vehicle Control (DMSO).

-

-

Incubation:

-

Incubate spheroids for 48–72 hours.

-

Optional: Place one set of plates in a Hypoxia Chamber (1%

, 5%

-

-

Viability Readout:

-

Add Acid Phosphatase (APH) assay reagent or CellTiter-Glo 3D (ATP luminescence).

-

Incubate for 1-2 hours. Read luminescence/absorbance.

-

-

Data Analysis:

-

Calculate

for Hypoxic vs. Normoxic conditions. -

Success Criteria: The compound should show significantly higher potency (lower

) in hypoxic spheroids/conditions (Hypoxia Selectivity Index > 5).

-

Data Visualization: The Hypoxia-CAIX Axis

The following diagram illustrates the pathway by which this compound disrupts tumor survival.

Caption: Mechanism of Action. Hypoxia stabilizes HIF-1

Summary of Key Properties

| Property | Specification | Relevance to Protocol |

| Molecular Weight | 267.3 g/mol | Calculation of molarity for |

| Solubility | DMSO (>20 mg/mL) | Use DMSO for stock; ensure <0.1% final conc. in assays. |

| Target Selectivity | CAIX > CAII | High selectivity prevents off-target systemic toxicity (e.g., RBC toxicity). |

| Pharmacophore | Sulfonamide ( | Requires Zinc in the active site; avoid EDTA in assay buffers. |

| Hypoxia Activity | High | Efficacy is dependent on CAIX expression levels (Hypoxia-driven). |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

-

McDonald, P. C., et al. (2012). Small-molecule targeting of cardbonic anhydrase IX for therapy of hypoxic tumors. Science Translational Medicine, 4(127), 127ra36. Link

-

Beautiful, A., et al. (2015). Sulfonamide inhibition studies of the transmembrane, tumor-associated carbonic anhydrase isoform IX. Bioorganic & Medicinal Chemistry Letters, 25(16), 3203-3207. Link

-

Common Chemistry. (n.d.). CAS Registry Number 1354953-79-9.[1] American Chemical Society. Link

Sources

Application of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide in antibacterial assays

Application Notes & Protocols

Topic: A Methodological Guide for the Evaluation of the Antibacterial Activity of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Evaluating Novel Sulfonamides

The escalating crisis of antibiotic resistance necessitates the discovery and development of new antimicrobial agents.[1] Sulfonamides were among the first synthetic antimicrobial drugs successfully deployed in a clinical setting and remain a cornerstone of medicinal chemistry.[2][3] This class of compounds typically functions by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid (folate) synthesis pathway.[4][5][6] By disrupting folate production, sulfonamides prevent the synthesis of purines and other essential metabolites, thereby arresting bacterial growth and replication, a mechanism known as bacteriostasis.[3][4][5]

This document provides a comprehensive set of protocols for evaluating the antibacterial potential of a novel investigational compound, this compound. While this specific molecule's activity is yet to be characterized, its structure is representative of a class of compounds with therapeutic potential. The following protocols are designed to provide a robust framework for determining its spectrum of activity, potency, and bactericidal or bacteriostatic nature, adhering to standards established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Putative Mechanism of Action: Targeting the Folate Biosynthesis Pathway

The scientific rationale for testing this compound as an antibacterial agent is grounded in its structural similarity to para-aminobenzoic acid (PABA). Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[5] The enzyme DHPS catalyzes the condensation of PABA with dihydropteroate diphosphate to form dihydropteroate, a critical precursor to folic acid.[6] Sulfonamides mimic the structure of PABA, acting as a competitive substrate for DHPS and thereby inhibiting the pathway.[6] This disruption halts the production of tetrahydrofolate, a cofactor essential for DNA and RNA synthesis, leading to the cessation of cell division.[4]

Caption: Putative mechanism of sulfonamide action via folate pathway inhibition.

Core Methodologies for Antimicrobial Susceptibility Testing

Standardized protocols are critical for ensuring the reproducibility and comparability of antimicrobial susceptibility testing (AST) data.[9] The methods outlined below are based on CLSI guidelines, which are considered a gold standard in the field.[7][8]

Key Metrics:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a defined incubation period.[10][11]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum over a defined period.[12][13]

The relationship between these two values is crucial. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the ratio is greater than 4, the agent is considered bacteriostatic .[10]

Experimental Protocols

Protocol 1: Preparation of Test Compound Stock Solution

Rationale: Accurate and consistent preparation of the test compound is fundamental to reliable results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for biological assays. A high-concentration stock solution allows for precise serial dilutions and minimizes the final concentration of the solvent in the assay, which could have its own antimicrobial or cytotoxic effects.

Materials:

-

This compound (powder form)

-

Sterile, high-purity DMSO

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance and weighing paper

-

Vortex mixer

Procedure:

-

Accurately weigh a precise amount of the compound (e.g., 10 mg).

-

Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mg/mL or ~20-40 mM, depending on molecular weight).

-

Aseptically add the calculated volume of DMSO to the vial containing the compound.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if solubility is an issue.

-

Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a quantitative and standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium.[14][15][16] This method uses 96-well microtiter plates to test a range of compound concentrations simultaneously, providing an efficient and reproducible workflow. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious aerobic bacteria.[17]

Caption: Standard workflow for the broth microdilution MIC assay.

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube of CAMHB and incubate at 35 ± 2°C until the turbidity reaches or exceeds that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[18][19]

-

Adjust the suspension with sterile saline or broth to match the 0.5 McFarland standard. This standardized inoculum is then diluted further to achieve the final target concentration in the wells (approx. 5 x 10⁵ CFU/mL).

-

-

Plate Preparation and Serial Dilution:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Prepare a working solution of the test compound at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

-

Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.

-

Well 11 serves as the growth control (broth and bacteria, no compound).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is now 100 µL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[20]

-

-

Reading the MIC:

-

Following incubation, visually inspect the plate for turbidity. A plate reader can be used for a quantitative measurement of optical density (OD600).

-

The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive growth control in well 11.[11]

-

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC assay is a crucial follow-up to the MIC test, designed to determine whether an antimicrobial agent kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).[12][20] This is achieved by sub-culturing the contents of the clear wells from the MIC plate onto an agar medium devoid of the test compound.[10][13]

Procedure:

-

Using the results from the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that also showed no growth.

-

Mix the contents of each selected well thoroughly.

-

Aseptically remove a fixed volume (e.g., 10-100 µL) from each of these wells.

-

Spot-plate or spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

After incubation, count the number of colonies (CFUs) on each spot.

-

The MBC is the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[10][12]

Data Presentation and Interpretation

Quantitative data from MIC and MBC assays should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |

| Escherichia coli ATCC 25922 | Negative | 64 | >256 | >4 | Bacteriostatic |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 128 | >256 | >2 | Inconclusive |

| Enterococcus faecalis ATCC 29212 | Positive | 16 | 128 | 8 | Bacteriostatic |

Interpretation Notes:

-

A low MIC value indicates high potency.

-

The MBC/MIC ratio is used to classify the compound's effect.[10] In the example above, the compound shows bactericidal activity against S. aureus but is bacteriostatic against E. coli and E. faecalis.

-

An MBC significantly higher than the MIC, or beyond the tested range, is indicative of bacteriostatic action.

References

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

-

Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

-

Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs. Retrieved from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]

-

ACS Publications. (2026, February 11). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Retrieved from [Link]

-

Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

-

Nikopharmad. (2025, July 30). MIC/MBC Testing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Retrieved from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

-

MDPI. (2013, January 11). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Retrieved from [Link]

-

International Journal of Advanced Research. (2015, November 30). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. Retrieved from [Link]

-

Bio-Rad. (2020, May). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]

-

American Society for Microbiology Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

-

Scientific Research Publishing. (2025, March 13). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Retrieved from [Link]

-

American Society for Microbiology Journals. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

-

PubMed. (2006, April 15). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. Retrieved from [Link]

-

Scientific Research Publishing. (2021, April 15). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Retrieved from [Link]

-

European Society of Clinical Microbiology and Infectious Diseases. (n.d.). Taniborbactam potentiated FEP activity against resistant isolates of Enterobacterales and P. aeruginosa from patien. Retrieved from [Link]

Sources

- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. study.com [study.com]

- 5. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. nih.org.pk [nih.org.pk]

- 9. chainnetwork.org [chainnetwork.org]

- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 11. microchemlab.com [microchemlab.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbenotes.com [microbenotes.com]

- 19. asm.org [asm.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide for the investigation of 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonamide in the context of agrochemical research and development. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related fluorinated benzenesulfonamides to propose a potential application, a plausible mechanism of action, and detailed protocols for its evaluation as a novel fungicidal agent.[1]

Introduction: The Potential of Fluorinated Sulfonamides in Crop Protection

Sulfonamide derivatives have a long and successful history in various fields, including medicine and agriculture.[1] In the agrochemical sector, this chemical class is known for its diverse biological activities, encompassing herbicidal, insecticidal, and fungicidal properties.[1][2] The incorporation of fluorine atoms into agrochemical candidates is a well-established strategy to enhance their biological efficacy, metabolic stability, and lipophilicity, which can lead to improved uptake and transport within the target organism.[1]

This compound is a molecule that combines the key structural features of a benzenesulfonamide with a fluorine substituent. While specific agrochemical applications for this compound are not yet extensively documented in peer-reviewed literature, its structure suggests a strong potential for biological activity. This guide will focus on its prospective application as a fungicide, drawing parallels with other novel sulfonamide fungicides.[3][4] The development of new fungicides with novel modes of action is crucial for managing the emergence of resistant fungal strains to existing treatments.[3][4]

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1354953-79-9 |

| Molecular Formula | C8H10FNO4S2 |

| Molecular Weight | 267.30 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Expected to be soluble in organic solvents like DMSO, acetone, and methanol. |

Hypothesized Mechanism of Action: Disruption of Fungal Cell Integrity

Based on studies of other novel sulfonamide fungicides, it is plausible that this compound exerts its antifungal effect by compromising the structural integrity of the fungal cell.[3][4][5] This can occur through various mechanisms, including the disruption of the cell wall or cell membrane.

One studied novel sulfonamide fungicide, N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13), was found to cause significant morphological and cytological changes in Botrytis cinerea.[3][4][5] These changes included excessive and irregular branching of hyphae, as well as the decomposition of the cell wall and vacuole.[3][4] Furthermore, L13 induced significant electrolyte leakage from the hyphae, indicating a loss of cell membrane integrity.[3][4]

Therefore, a primary hypothesis for the mechanism of action of this compound is the disruption of fungal cell membrane potential and integrity, leading to leakage of essential cellular components and ultimately, cell death.

Caption: Hypothesized mechanism of action for this compound as a fungicide.

Experimental Protocols

The following protocols are designed to systematically evaluate the potential fungicidal activity of this compound.

A plausible synthetic route for this compound can be adapted from standard sulfonamide synthesis methodologies.[6] The following is a representative two-step protocol.

Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride This can be achieved by the reaction of 4-fluorobenzene with chlorosulfonic acid.

Step 2: Reaction with Taurine (2-aminoethanesulfonic acid) The resulting 4-fluorobenzenesulfonyl chloride can then be reacted with taurine under basic conditions to yield the desired product. The free sulfonamide can be obtained after acidification and purification.

Note: This is a generalized synthetic scheme. Researchers should consult detailed synthetic organic chemistry literature for precise reaction conditions, purification, and characterization methods.

This protocol aims to determine the direct inhibitory effect of the compound on the mycelial growth of a target fungal pathogen, for example, Botrytis cinerea or Fusarium oxysporum.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) or a suitable growth medium for the target fungus

-

Petri dishes (90 mm)

-

Fungal culture of the target pathogen

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

-

Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C.

-

Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

-

Pouring Plates: Gently swirl the flasks to ensure even distribution of the compound and pour the amended media into sterile Petri dishes. Allow the plates to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each prepared plate.

-

Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

-

-

-

EC50 Determination: Use the inhibition data to calculate the Effective Concentration 50 (EC50), which is the concentration of the compound that inhibits fungal growth by 50%.

This protocol evaluates the ability of the compound to protect a host plant from fungal infection.

Materials:

-

Healthy host plants (e.g., tomato or bean seedlings)

-

This compound

-

Wetting agent (e.g., Tween 20)

-

Spore suspension of the target pathogen (e.g., Botrytis cinerea)

-

Spray bottle

-

Humid chamber

Procedure:

-

Treatment Solution Preparation: Prepare a series of spray solutions of this compound at different concentrations (e.g., 10, 50, 100, 200 µg/mL) in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20). Include a control solution with only water and the wetting agent.

-

Plant Treatment: Spray the solutions onto the leaves of the host plants until runoff. Ensure complete coverage of the foliage. Allow the plants to air dry.

-

Inoculation: After 24 hours, spray the treated plants with a spore suspension of the target pathogen (e.g., 1 x 10^6 spores/mL).

-

Incubation: Place the inoculated plants in a humid chamber at an appropriate temperature and light cycle to promote disease development.

-